1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a pyridine ring fused with a diazinane ring containing sulfur and oxygen atoms
Properties
IUPAC Name |
1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSWBRJPVVCZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of pyridine derivatives with appropriate thiocarbonyl compounds under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfur atom, leading to a variety of substituted products
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or alter cellular pathways by interacting with key proteins. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
Imidazo[1,2-a]pyridines: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Thienopyridines: Exhibiting strong antimicrobial activity against various strains.
The uniqueness of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific structural features and the presence of sulfur, which can impart distinct chemical and biological properties .
Biological Activity
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 600654-15-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyridine ring fused with a diazinane ring, containing sulfur and oxygen atoms, which contributes to its unique biochemical properties.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes:
- Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition leads to increased levels of acetylcholine, affecting synaptic transmission and potentially enhancing cognitive functions.
- Cell Signaling : The compound influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate gene expression related to antioxidant defenses, leading to increased production of protective enzymes like glutathione peroxidase.
1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits several important biochemical properties:
- Antioxidant Activity : The compound's ability to enhance antioxidant enzyme levels suggests a protective role against oxidative damage in cells.
- Cellular Effects : Studies indicate that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Research Findings
Recent studies have highlighted the diverse biological activities of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Neuroprotection : A study demonstrated that treatment with 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in neurodegenerative diseases where oxidative stress is a key factor .
- Cancer Research : In vitro studies revealed that the compound selectively induces apoptosis in breast cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent with minimal side effects .
Pharmacokinetics
The pharmacokinetic profile of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione suggests favorable bioavailability due to its chemical structure. Its interactions with metabolic pathways indicate potential for both therapeutic applications and toxicity assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
